molecular formula C8H9BrO2S B13464417 Methyl 3-(5-bromothiophen-2-yl)propanoate

Methyl 3-(5-bromothiophen-2-yl)propanoate

Cat. No.: B13464417
M. Wt: 249.13 g/mol
InChI Key: XKOCZEGVYDJYPT-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromothiophen-2-yl)propanoate is an organic compound with the molecular formula C8H9BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a methyl ester group attached to the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-bromothiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromothiophene is then subjected to esterification with methyl propanoate under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized using high-throughput screening techniques to identify the most effective catalysts and reaction conditions. Additionally, the use of automated reactors and real-time monitoring systems can ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura and Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

Methyl 3-(5-bromothiophen-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)propanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-(5-bromothiophen-2-yl)propanoate can be compared with other thiophene derivatives, such as:

    Methyl 3-(2-bromothiophen-3-yl)propanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

    Methyl 2-(3-bromophenyl)propanoate: Contains a phenyl ring instead of a thiophene ring, resulting in different electronic properties and reactivity.

    Methyl 3-(5-chlorothiophen-2-yl)propanoate:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

methyl 3-(5-bromothiophen-2-yl)propanoate

InChI

InChI=1S/C8H9BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2,4H,3,5H2,1H3

InChI Key

XKOCZEGVYDJYPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(S1)Br

Origin of Product

United States

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